4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide
CAS No.: 952183-14-1
Cat. No.: VC2287036
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzohydrazide - 952183-14-1](/images/structure/VC2287036.png)
Specification
CAS No. | 952183-14-1 |
---|---|
Molecular Formula | C16H16N2O3 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzohydrazide |
Standard InChI | InChI=1S/C16H16N2O3/c17-18-16(19)12-4-2-11(3-5-12)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10H,1,8-9,17H2,(H,18,19) |
Standard InChI Key | PMKGRXVEIAIQCO-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)NN)OC1 |
Canonical SMILES | C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)NN)OC1 |
Introduction
Chemical Structure and Identification
Basic Identification and Nomenclature
4-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)benzohydrazide is identified by the CAS registry number 952183-14-1, serving as its unique identifier in chemical databases and literature . The compound is also known by several synonyms including 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-benzenecarbohydrazide and 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzohydrazide, which are used interchangeably in scientific literature and commercial catalogs . The IUPAC name, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzohydrazide, provides the standardized nomenclature for this molecule, explicitly describing its structural components and connectivity . This compound has been assigned the MDL number MFCD09152732, which serves as an additional identifier in chemical databases and inventory systems .
Molecular Structure and Composition
The molecular formula of 4-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)benzohydrazide is C16H16N2O3, indicating its composition of 16 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The structural framework of this compound features a benzohydrazide moiety connected to a benzodioxepin ring system, creating a complex molecular architecture with multiple functional groups. The compound contains 21 heavy atoms and exhibits a complexity value of 355 as computed by Cactvs 3.4.8.18, reflecting its intricate structural arrangement . The benzodioxepin component forms a seven-membered heterocyclic ring containing two oxygen atoms, while the benzohydrazide portion contributes the hydrazide functional group (-CONHNH2) that is characteristic of this class of compounds .
Chemical Representations and Identifiers
The compound can be represented using various chemical notation systems, facilitating its identification and structural analysis. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C16H16N2O3/c17-18-16(19)12-4-2-11(3-5-12)13-6-7-14-15(10-13)21-9-1-8-20-14/h2-7,10H,1,8-9,17H2,(H,18,19), providing a unique textual identifier that encodes its structural information. The corresponding InChIKey, PMKGRXVEIAIQCO-UHFFFAOYSA-N, serves as a condensed, fixed-length representation that enables efficient database searching and web-based information retrieval . Additionally, the canonical SMILES notation, C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C(=O)NN)OC1, offers an alternative line notation that succinctly describes the molecule's connectivity and chemical features .
Physical and Chemical Properties
Fundamental Physical Properties
4-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)benzohydrazide has a molecular weight of 284.31 g/mol (sometimes reported as 284.32 g/mol), which influences its pharmacokinetic properties and potential applications in medicinal chemistry . The compound has an exact mass of 284.11609238 Da, which is crucial for its identification in mass spectrometry analyses . The melting point of this compound ranges from 160 to 162°C, indicating its thermal stability and phase transition behavior under standard conditions . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding between the hydrazide groups of adjacent molecules, contributing to its crystalline lattice stability .
Molecular Properties and Interactions
The compound exhibits several important molecular properties that influence its biological activity and pharmaceutical potential. With an XLogP3-AA value of 2.2, it demonstrates moderate lipophilicity, balancing water solubility and membrane permeability, which are critical factors for drug-like compounds . The molecule contains 2 hydrogen bond donors and 4 hydrogen bond acceptors, enabling it to form multiple hydrogen bonding interactions with biological targets and solvent molecules . These hydrogen bonding capabilities, combined with a topological polar surface area (TPSA) of 73.6 Ų, suggest favorable characteristics for cellular permeability while maintaining sufficient water solubility . The compound also features 2 rotatable bonds, providing conformational flexibility that may allow it to adapt to various binding sites in biological systems .
Structural Characteristics
The structural configuration of 4-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)benzohydrazide lacks defined atom stereocenters or bond stereoisomerism, as indicated by zero counts for both defined and undefined stereochemical elements . The compound exists as a single covalently-bonded unit, forming a coherent molecular entity . The benzodioxepin component introduces a seven-membered heterocyclic ring that contributes to the compound's distinctive three-dimensional shape and potential binding specificity . The benzohydrazide moiety, with its terminal hydrazide group, provides sites for hydrogen bonding interactions and potential derivatization in synthetic applications. These structural features collectively determine the compound's chemical reactivity, stability, and interactions with biological systems .
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